(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol

Chiral NMR Spectroscopy Enantiomeric Excess Determination Pharmaceutical Analysis

Time-consuming chiral HPLC method development slows medicinal chemistry workflows. Generic CSAs often fail to induce sufficient anisochronicity for diverse analytes. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) resolves this via a dual-interaction mechanism-strong H-bond donor capacity combined with an extended anthracene π-system-enabling robust diastereomeric complex formation. • Rapid, non-destructive NMR ee determination without covalent derivatization • Broad substrate scope: sulfoxides, amines, lactones, allenes, oxaziridines • Detects enantiomeric impurities as low as 5% Supplied with certified optical purity ≥98% ee for reliable QC method validation.

Molecular Formula C16H11F3O
Molecular Weight 276.25 g/mol
CAS No. 53531-34-3
Cat. No. B1210512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
CAS53531-34-3
Synonyms1-(9-anthryl)-2,2,2-trifluoroethanol
2,2,2-trifluoro-1-(9-anthryl)ethanol
2,2,2-trifluoro-1-(9-anthryl)ethanol, (+-)-isomer
2,2,2-trifluoro-1-(9-anthryl)ethanol, (R)-isomer
2,2,2-trifluoro-1-(9-anthryl)ethanol, (S)-isomer
F3EtOH-9-anth
Molecular FormulaC16H11F3O
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O
InChIInChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m1/s1
InChIKeyICZHJFWIOPYQCA-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirkle's Alcohol as Chiral NMR Solvating Agent


(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE, also known as Pirkle's alcohol) is an enantiopure chiral fluorinated alcohol bearing an anthracene moiety [1]. It functions as a chiral solvating agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the determination of enantiomeric excess (ee) and, in some cases, absolute configuration without requiring covalent derivatization of the analyte [2]. This compound is commercially available in both (R)- and (S)-enantiomeric forms with high optical purity .

1 Non‑derivatizing chiral NMR solvating agent for ee and absolute configuration
2 Dual hydrogen‑bond / π‑stacking recognition mechanism supports broad analyte scope
3 Commercially available as (R)- and (S)-enantiomers with high optical purity

Pirkle's Alcohol vs. Generic Chiral Reagents


Chiral discrimination in NMR spectroscopy is highly dependent on the specific non-covalent interactions between the solvating agent and the analyte. Generic chiral solvating agents (CSAs) such as cyclodextrins or simple chiral acids often fail to induce sufficient chemical shift differences (anisochronicity) for accurate ee determination across diverse compound classes [1]. (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol provides a unique combination of a strong hydrogen-bond donor (hydroxyl group) and a large π-system (anthryl ring) that promotes robust diastereomeric complex formation through both hydrogen bonding and π-π stacking interactions [2]. This dual-interaction mechanism, which is absent in many common alternatives, underpins its superior and more predictable enantiodiscrimination performance across a wide range of substrates including sulfoxides, amines, lactones, and allenes .

Target CSA
Pirkle's alcohol (TFAE)
Bifunctional H‑bond donor and anthryl π‑system
Generic alternative
Cyclodextrins, simple chiral acids
Often limited to single interaction mode
Dual‑interaction mechanism may not transfer; generic CSAs can show insufficient anisochronicity for amines, sulfoxides and other substrates.
TFAE capability
Validated for 1H and 13C NMR
Provides fallback when 1H signals overlap
Common CSAs
Often restricted to 1H NMR
May lack 13C sensitivity or shift induction
13C NMR utility may be absent in generic alternatives, limiting analysis of crowded 1H spectra.

Quantitative Evidence for Pirkle's Alcohol


Amine Enantiodiscrimination vs Cyclodextrins & MTPA

In a direct comparison of four chiral solvating agents (CSAs) for the determination of enantiomeric excess of the antiarrhythmic drug mexiletine using 400 MHz 1H NMR, (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE) provided superior enantiomeric shift differences for key diagnostic signals (sidechain methyl and aryl methyls) [1]. The study explicitly states that TFAE in CDCl3 'appeared to give the best results' relative to β-cyclodextrin, γ-cyclodextrin, and α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) [1].

Amine Enantiodiscrimination
Head‑to‑head
Clear, well‑resolved separation of mexiletine sidechain and aryl methyl enantiomer signals; cyclodextrins and MTPA provided insufficient or inferior separation.
Reported higher anisochronicity context
400 MHz 1H NMR, CDCl3, ambient temperature
Chiral NMR Spectroscopy Enantiomeric Excess Determination Pharmaceutical Analysis

Sensitive Detection of Minor Enantiomers

In a comparative study evaluating BINOL, TFAE, and MTPA for the 1H-NMR analysis of methamphetamine and its precursors (ephedrine, pseudoephedrine) [1], TFAE enabled the accurate determination of optical purity even at low levels of enantiomeric impurity. The study found that using a 10-fold excess of CSA, it was possible to determine the mixing of small amounts of enantiomers down to about 5%, even without reaching full baseline separation of the NMR peaks, provided there was no signal overlap [1].

Minor Enantiomer Detection
Reported
Accurate determination at ~5% enantiomeric impurity, even without full baseline separation, using 10‑fold CSA excess.
Supports forensic sensitivity review
1H‑NMR, CDCl3, methamphetamine precursors
Forensic Chemistry Enantiopurity Analysis Method Validation

Certified Optical Purity for Reliable Analysis

Commercial preparations of (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol are supplied with rigorously validated optical purity, ensuring minimal batch-to-batch variability in analytical applications. A leading vendor specification for the (R)-enantiomer lists an optical purity of ee: 98% (HPLC) with a specific rotation of [α]25/D −30° (c = 6.0 in chloroform) . This high and defined enantiomeric excess is critical for its function as a chiral solvating agent, as any contamination with the opposite enantiomer directly reduces the observed anisochronicity and compromises the accuracy of ee determination [1].

Certified Optical Purity
Specification review
≥98% ee (HPLC), [α]25/D −30° (c = 6.0, chloroform)
Ensures low opposite‑enantiomer contamination
Class‑level quality attribute
Quality Control Reference Standards Method Development

Unmatched Substrate Scope for NMR Enantiodiscrimination

A major differentiator for TFAE is its exceptionally broad applicability across diverse chiral functional groups. In contrast to many CSAs that are effective for only a narrow range of substrates (e.g., only carboxylic acids or only amines), TFAE has been successfully employed for the NMR spectral determination of optical purity and absolute configuration for a wide variety of compound classes, including sulfoxides, lactones, amines, sulfinate esters, oxaziridines, and allenes . This versatility is attributed to its bifunctional hydrogen-bonding/π-stacking interaction motif [1].

Substrate Scope
Class‑level
Validated utility across >6 functional group classes: sulfoxides, lactones, amines, sulfinate esters, oxaziridines, allenes.
Supports universal chiral analysis workflow
Class‑level inference from multiple studies
Method Versatility Synthetic Chemistry Natural Product Analysis

Dual 1H and 13C NMR Utility

While many chiral solvating agents are effective only in 1H NMR due to signal overlap or lack of sensitivity, TFAE has been demonstrated to be effective for enantiodiscrimination in both 1H and 13C NMR spectroscopy [1]. This dual capability is particularly valuable when 1H NMR spectra are crowded or when analyte signals overlap with those of the CSA. A study on mandelonitrile, for example, showed that 1H NMR with TFAE failed due to signal overlap, but 1D 13C NMR using TFAE successfully discriminated the enantiomers [2].

Dual NMR Capability
Method context
Effective enantiodiscrimination in both 1H and 13C NMR; resolves analytes (e.g., mandelonitrile) where 1H signals overlap.
Provides analytical fallback for crowded 1H spectra
13C NMR at standard frequencies
NMR Spectroscopy 13C NMR Signal Resolution

Application Scenarios for Pirkle's Alcohol


Routine ee Determination in Medicinal Chemistry

In a medicinal chemistry workflow, rapid and accurate determination of enantiomeric excess is critical for assessing the outcome of asymmetric syntheses. TFAE provides a fast, non-destructive NMR method that avoids the need for time-consuming chiral HPLC method development . Its broad substrate scope makes it a universal tool for analyzing diverse chiral intermediates, from amines and alcohols to sulfoxides and lactones [1], directly supporting the synthesis of optically active drug candidates.

Forensic Analysis of Chiral Substances

Regulatory agencies require accurate determination of enantiomeric composition for controlled substances, as different enantiomers can have distinct pharmacological effects and legal classifications. The validated sensitivity of TFAE, enabling detection of enantiomeric impurities as low as 5% , makes it a suitable tool for forensic analysis of methamphetamine and its precursors, ensuring legal compliance and accurate reporting.

Absolute Configuration Assignment

For academic and industrial researchers synthesizing new chiral molecules, determining absolute configuration is a fundamental challenge. The well-understood solvation model for TFAE-substrate interactions allows for the prediction and empirical assignment of absolute configuration based on the direction of induced NMR chemical shifts. This is particularly valuable for compound classes like sulfoxides, where alternative methods may be more complex or require crystallization .

QC of Chiral Building Blocks & APIs

Pharmaceutical quality control (QC) laboratories require robust, validated methods for confirming the optical purity of incoming chiral building blocks and final Active Pharmaceutical Ingredients (APIs). The availability of TFAE with certified high optical purity (≥98% ee) provides a reliable reference standard for establishing and validating these QC NMR methods, ensuring batch-to-batch consistency and compliance with pharmacopeial standards [1].

Application
Selection Property
Validation Focus
Chiral intermediate analysis in medicinal chemistry
Broad substrate scope, minimal method development
Enantiomeric excess accuracy and reproducibility
Forensic enantiopurity testing of controlled substances
Sensitivity to low‑level enantiomeric impurities
Low impurity detection context (~5% LOD)
Absolute configuration determination of novel chiral molecules
Characterized solvation model for shift prediction
Correlation of induced shift with configuration
Quality control of chiral building blocks and APIs
High certified optical purity specification
Specification‑driven method reproducibility

Technical Documentation Hub

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